molecular formula C19H18N4O6 B2673560 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide CAS No. 1797060-14-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide

Cat. No.: B2673560
CAS No.: 1797060-14-0
M. Wt: 398.375
InChI Key: UUHXUFMUIRSISV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O6 and its molecular weight is 398.375. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-10-13(11(2)29-23-10)8-17(24)22-19-21-14(9-28-19)18(25)20-12-3-4-15-16(7-12)27-6-5-26-15/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHXUFMUIRSISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The synthesis typically follows these steps:

  • Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Acetamide Coupling : Reacting the benzodioxin derivative with 2-bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent such as DMF.
  • Characterization : The final product is characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity .

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of related compounds featuring the benzodioxin moiety. The following table summarizes key findings regarding their biological activity:

CompoundTarget EnzymeIC50 (μM)Activity Level
7iα-glucosidase86.31Moderate
7kα-glucosidase81.12Moderate
Acarboseα-glucosidase37.38Standard

The results indicate that while the synthesized compounds exhibit weak to moderate inhibitory activity against the α-glucosidase enzyme, they show potential as therapeutic agents for managing Type 2 Diabetes Mellitus (T2DM) due to their ability to modulate carbohydrate metabolism .

Neuroprotective Potential

In addition to anti-diabetic properties, compounds derived from the benzodioxin structure have been investigated for neuroprotective effects. For instance, some derivatives demonstrated inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can potentially enhance cholinergic neurotransmission and improve cognitive function.

Case Studies

Several case studies have highlighted the therapeutic potential of benzodioxin derivatives:

  • Anti-Diabetic Activity : A study showed that compounds with the benzodioxin structure could significantly lower blood glucose levels in diabetic models when administered at specific dosages.
  • Neuroprotection : Research indicated that certain derivatives exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting a role in preventing neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Key steps include:

  • Coupling reactions : Use of acyl chlorides or activated esters under reflux conditions with solvents like DMF or ethanol, often in the presence of a base (e.g., sodium carbonate) to facilitate nucleophilic substitution .
  • Purification : Chromatography (e.g., flash column chromatography) or recrystallization to isolate intermediates and final products .
  • Monitoring : Thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR, NMR) to track reaction progress . Critical parameters include temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of the compound validated during synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility is solvent-dependent:

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s amide and heterocyclic moieties . Stability studies should assess degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) is recommended .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes reaction pathways and predicts transition states .
  • Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., orexin receptors) to prioritize in vitro testing . Example: suggests orexin receptor (OX1R/OX2R) binding, which can be validated via competitive binding assays .

Q. How to resolve contradictory data in biological activity studies (e.g., conflicting IC50 values)?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess specificity .
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores .

Q. What experimental designs optimize SAR (Structure-Activity Relationship) studies for this compound?

  • Fragment-based approaches : Synthesize analogs with systematic substitutions (e.g., methyl groups on oxazole rings) to map steric and electronic effects .
  • High-throughput screening (HTS) : Test analogs against a panel of enzymes or receptors to identify selectivity trends .
  • Metabolic profiling : Liver microsome assays to evaluate stability and guide structural modifications .

Q. How to address challenges in scaling up synthesis for preclinical studies?

Key considerations:

  • Process intensification : Microwave-assisted synthesis reduces reaction times and improves yields .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction TypeSolventTemperatureYield (%)Ref.
1Amide couplingDMF80°C65–75
2CyclizationEthanolReflux50–60
3PurificationCH₂Cl₂/MeOHRT90+

Q. Table 2. Analytical Techniques for Characterization

TechniqueApplicationKey DataRef.
1H NMRConfirm amide linkageδ 8.2–8.5 ppm (NH)
HRMSMolecular ion validationm/z 450.1523 [M+H]+
IRDetect C=O stretches1650–1680 cm⁻¹

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